molecular formula C6H12SiTe B14235908 Trimethyl[(methyltellanyl)ethynyl]silane CAS No. 501330-23-0

Trimethyl[(methyltellanyl)ethynyl]silane

Cat. No.: B14235908
CAS No.: 501330-23-0
M. Wt: 239.8 g/mol
InChI Key: RBQVNGFTSAHVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(methyltellanyl)ethynyl]silane is a specialized organometallic compound that integrates a tellurium-functionalized alkyne with a trimethylsilyl protecting group. This unique structure makes it a versatile building block for researchers in synthetic and materials chemistry. The trimethylsilyl group is a well-established protecting group for terminal alkynes, enhancing stability and influencing the regioselectivity of subsequent reactions . It can be readily removed under mild conditions, such as with a fluoride source or base, to reveal the reactive tellurium-functionalized acetylene intermediate . The key research value of this reagent lies in the methyltellanyl moiety, which can serve as a functional handle for further transformations. Tellurium-containing compounds are of significant interest in the synthesis of novel organic and hybrid materials. This compound is particularly valuable for constructing complex molecular architectures via cross-coupling reactions, where the tellurium group can act as a leaving group or participate in metal-catalyzed processes, analogous to the chemistry of stannyl- and silylacetylenes . Potential research applications include its use as a precursor for the development of novel conjugated systems, organic semiconductors, and as a building block in cycloaddition reactions to access tellurium-containing heterocycles. Researchers can leverage this reagent to introduce tellurium functionality into target molecules, a strategy useful for exploring materials with unique electronic, optical, or catalytic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

501330-23-0

Molecular Formula

C6H12SiTe

Molecular Weight

239.8 g/mol

IUPAC Name

trimethyl(2-methyltellanylethynyl)silane

InChI

InChI=1S/C6H12SiTe/c1-7(2,3)5-6-8-4/h1-4H3

InChI Key

RBQVNGFTSAHVPW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#C[Te]C

Origin of Product

United States

Reactivity and Transformational Chemistry of Trimethyl Methyltellanyl Ethynyl Silane

Reactivity Profiles of the Tellurium Center

The tellurium atom in the methyltellanyl moiety is the primary site of reactivity associated with this functional group. Its behavior is characterized by its ability to act as both an electrophile and a nucleophile, as well as its susceptibility to oxidation and reduction.

Electrophilic and Nucleophilic Behavior of the Methyltellanyl Moiety

The methyltellanyl group exhibits dual reactivity. The tellurium atom, being a large and polarizable element, can readily accommodate both positive and negative charges, allowing it to participate in a diverse range of reactions.

As a nucleophile , the tellurium atom possesses lone pairs of electrons that can attack electrophilic centers. This nucleophilicity is a common feature of organotellurium compounds and is expected to be a key aspect of the reactivity of Trimethyl[(methyltellanyl)ethynyl]silane. For instance, it can react with alkyl halides or other electrophilic species, leading to the formation of telluronium salts.

Conversely, the tellurium center can also exhibit electrophilic character. When bonded to a more electronegative atom or when participating in reactions with strong nucleophiles, the tellurium atom can be attacked. This electrophilic nature is enhanced if the tellurium atom is part of a leaving group or if it is oxidized to a higher oxidation state.

Oxidation and Reduction Chemistry of Tellurium in the Compound

The tellurium atom in this compound exists in the +2 oxidation state. It can be readily oxidized to higher oxidation states, typically +4 or +6, by various oxidizing agents. This oxidation chemistry is a hallmark of organotellurium compounds. For example, treatment with halogens or other oxidizing agents can lead to the formation of diorganotellurium(IV) dihalides or related structures.

The oxidized tellurium species can, in turn, be reduced back to the telluroether. This redox cycle is a fundamental aspect of organotellurium chemistry and is often exploited in catalysis. While specific studies on this compound are limited, the general principles of organotellurium redox chemistry are expected to apply.

Transformations Involving the Ethynyl (B1212043) Linkage

The carbon-carbon triple bond of the ethynyl linkage is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. The presence of the methyltellanyl and trimethylsilyl (B98337) substituents significantly influences the regioselectivity and stereoselectivity of these transformations.

Stereoselective Addition Reactions to the Carbon-Carbon Triple Bond

The ethynyl group in this compound can undergo a range of stereoselective addition reactions. The addition of electrophiles, nucleophiles, or radicals across the triple bond can lead to the formation of highly functionalized vinyl derivatives. The regioselectivity of these additions is influenced by the electronic and steric effects of the flanking methyltellanyl and trimethylsilyl groups.

For instance, electrophilic additions are expected to be directed by the electron-donating character of the methyltellanyl group and the stabilizing effect of the trimethylsilyl group on a β-carbocation. Nucleophilic additions, on the other hand, would be influenced by the polarization of the triple bond.

Reaction Type Reagents Expected Outcome Stereochemistry
Electrophilic AdditionH-X, X₂Addition across the triple bondTypically anti-addition
Nucleophilic AdditionNu⁻Addition to the more electrophilic carbonDependent on reaction conditions
HydrosilylationR₃Si-HAddition of Si-H across the triple bondCan be controlled by catalysts
HydroborationR₂B-HAddition of B-H across the triple bondsyn-addition

This table presents expected outcomes based on the general reactivity of substituted alkynes.

Cycloaddition Reactions and Annulation Processes

The ethynyl linkage of this compound can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions. These reactions provide powerful methods for the construction of cyclic and heterocyclic systems. The trimethylsilyl group can play a crucial role in controlling the regioselectivity of these reactions.

For example, in 1,3-dipolar cycloadditions, the trimethylsilyl group can direct the orientation of the dipole, leading to the preferential formation of one regioisomer. Similarly, in Diels-Alder reactions, the substituted alkyne can act as a dienophile, and the electronic nature of the substituents will influence the reaction rate and selectivity.

Chemical Behavior of the Trimethylsilyl Group

The trimethylsilyl group is a versatile functional group that plays several important roles in the chemistry of this compound. It is known for its ability to act as a protecting group, a directing group, and a precursor to other functionalities.

One of the most common applications of the trimethylsilyl group in alkynyl systems is as a protecting group for the terminal alkyne proton. While the title compound does not have a terminal proton, the C-Si bond itself can be cleaved under specific conditions, most notably by fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) or under acidic or basic conditions. This desilylation reaction regenerates a terminal alkyne, which can then undergo further transformations.

Selective Deprotection Strategies for the Trimethylsilyl Moiety

Common reagents for the cleavage of the Si-C(sp) bond include fluoride-based reagents and basic conditions. For instance, tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a widely used method for the mild and efficient removal of the TMS group. gelest.com Alternatively, basic conditions such as potassium carbonate in methanol (B129727) can also effect the deprotection. gelest.comnih.gov The relative ease of removal of different silyl (B83357) groups can allow for selective deprotection. For example, a trimethylsilyl group on an alkyne can be selectively cleaved in the presence of a more sterically hindered triisopropylsilyl (TIPS) group. gelest.com

Silver salts have also been shown to catalyze the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. researchgate.net For instance, catalytic amounts of silver nitrate (B79036) in a suitable solvent system can achieve this transformation. organic-chemistry.org This method can offer chemoselectivity, allowing for the deprotection of the silyl alkyne in the presence of other silyl-protected functional groups. researchgate.net

The following table summarizes various conditions that have been reported for the deprotection of trimethylsilyl-protected alkynes, which are applicable to this compound.

Reagent(s)Solvent(s)General ConditionsReference
K₂CO₃MethanolRoom temperature gelest.comnih.gov
TBAFTHFRoom temperature gelest.com
AgNO₃ (catalytic)Not specifiedNot specified researchgate.netorganic-chemistry.org
DBUNot specifiedMild conditions organic-chemistry.org
KOTMS (catalytic)Not specifiedMild conditions organic-chemistry.org

Investigations into Silyl Group Migration and Rearrangements

Silyl group migrations are a known class of rearrangements in organosilicon chemistry. tuni.firesearchgate.net These migrations can occur between various atoms, such as from oxygen to oxygen (O-to-O), oxygen to carbon (O-to-C, the retro-Brook rearrangement), and carbon to carbon (C-to-C). researchgate.net The propensity for silyl group migration is influenced by factors such as the nature of the silyl group, the molecular framework, and the reaction conditions.

While specific studies on silyl group migration in this compound are not extensively documented, related systems provide insights into potential rearrangement pathways. For instance, a unique 1,4-silyl group migration from carbon to carbon has been observed in the reaction of a sterically hindered benzylic telluride with an alkyllithium. researchgate.net This suggests that under certain conditions, intramolecular rearrangements involving silyl groups and tellurium-containing molecules are feasible.

In the context of alkynylsilanes, rearrangements can also be catalyzed by transition metals. Gold-catalyzed reactions of ortho-alkynyl-S,S-diarylsulfilimines have been proposed to proceed through a soton.ac.uksoton.ac.uk-sigmatropic rearrangement. nih.gov Similar gold-catalyzed transformations of alkynyl aryl sulfoxides have also been studied, revealing competitive pathways between sigmatropic rearrangements and carbene formation. nih.gov While these examples involve sulfur analogues, they highlight the potential for complex rearrangements in related alkynyl chalcogenide systems. The presence of the tellurium atom in this compound could influence the propensity for and the nature of such rearrangements.

Coordination Chemistry as a Ligand in Metal Complexes

Organotellurium compounds, including telluroethers, are known to act as ligands in coordination complexes with a variety of transition metals. soton.ac.ukrsc.org The presence of both a soft tellurium donor and a π-system in the form of the carbon-carbon triple bond makes this compound a potentially versatile ligand in organometallic chemistry.

Binding Modes to Transition Metals via Tellurium

The tellurium atom in this compound possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. Telluroethers are generally considered soft ligands and therefore tend to form stable complexes with soft metal ions such as Pd(II), Pt(II), and Ag(I). soton.ac.ukrsc.org The coordination of telluroether ligands to transition metals has been extensively studied, and these complexes exhibit a range of geometries and coordination numbers. soton.ac.uk

In metal complexes, telluroether ligands typically act as neutral two-electron donors. The strength of the metal-tellurium bond can be influenced by the electronic and steric properties of the organic substituents on the tellurium atom. In the case of this compound, the methyl and ethynyl groups are relatively small, suggesting that steric hindrance at the tellurium center would not be a major impediment to coordination. Spectroscopic studies of metal complexes with telluroether ligands have shown that these ligands are strong σ-donors. soton.ac.uk

Ligand Behavior Involving the Alkynyl π-System

The carbon-carbon triple bond in this compound represents another potential site for coordination to a transition metal. The π-electrons of the alkyne can interact with the d-orbitals of a metal center, leading to the formation of a π-complex. lkouniv.ac.inwikipedia.org The bonding in such complexes is often described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the alkyne's π-orbital to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to the alkyne's π*-antibonding orbital. wikipedia.org

Alkynes can coordinate to a single metal center in an η²-fashion, or they can bridge two or more metal centers. wikipedia.org The coordination of the alkyne to a metal center typically results in a lengthening of the C≡C bond and a bending of the substituents on the alkyne away from the metal. wikipedia.org In some cases, the alkyne can act as a four-electron donor, utilizing both of its π-bonds for coordination. lkouniv.ac.in

The presence of both a tellurium donor and an alkynyl π-system in the same molecule opens up the possibility of chelation or bridging coordination modes, where both functionalities bind to the same or different metal centers.

Multi-site Coordination in Polymetallic Systems

The bifunctional nature of this compound, with a tellurium donor site and an alkynyl π-system, makes it an interesting candidate for the construction of polymetallic complexes. In such systems, the ligand can act as a bridge between two or more metal centers.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

Despite a comprehensive search of publicly available scientific databases and scholarly articles, detailed spectroscopic characterization data for the chemical compound this compound could not be located. As a result, the generation of a scientifically accurate and detailed article focusing on the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic methodologies for this specific organotellurium-silicon acetylene (B1199291) is not possible at this time.

The requested article outline necessitated in-depth research findings, including specific chemical shifts for ¹H, ¹³C, ²⁹Si, and ¹²⁵Te NMR spectroscopy, as well as characteristic vibrational frequencies from IR spectroscopy. This level of detail is typically found in primary research articles reporting the synthesis and characterization of a compound. The absence of such a publication in the searched databases suggests that this compound may be a novel compound, a chemical of theoretical interest that has not yet been synthesized or fully characterized, or its characterization data is in literature not accessible through the conducted searches.

Without access to peer-reviewed experimental data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research in specialized chemical literature or chemical substance databases would be required to ascertain if the characterization of this compound has been reported.

Spectroscopic Characterization Methodologies for Organotellurium Silicon Acetylenes

Vibrational Spectroscopy

Raman Spectroscopic Studies of the Ethynyl (B1212043) and Organometallic Bonds

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, offering valuable information about the specific bonds present in a compound. In the case of Trimethyl[(methyltellanyl)ethynyl]silane, this method is particularly adept at characterizing the key functional groups, namely the ethynyl linkage (–C≡C–) and the organometallic bonds involving silicon and tellurium.

The triple bond of the ethynyl group is expected to exhibit a strong and sharp Raman scattering signal in the region of 2100–2250 cm⁻¹. libretexts.org The exact position of this peak is sensitive to the nature of the substituents at either end of the acetylene (B1199291) unit. The electron-donating trimethylsilyl (B98337) group and the methyltellanyl group will influence the electron density of the C≡C bond, thus modulating its vibrational frequency.

The organometallic bonds in the molecule are also expected to produce characteristic Raman signals. The stretching vibration of the Si-C bond typically appears in the range of 600-800 cm⁻¹. The vibrations associated with the tellurium-carbon bonds (C-Te and Te-C) are expected at lower frequencies, generally below 600 cm⁻¹, due to the larger mass of the tellurium atom. rsc.org Analysis of these spectral regions provides direct evidence for the presence and integrity of these key structural motifs.

Table 1: Predicted Raman Spectroscopic Data for this compound

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Intensity
C≡C Stretch Ethynyl 2100 - 2150 Strong, Sharp
Si-C Stretch Trimethylsilyl 650 - 750 Medium
C-Te Stretch Ethynyl-Tellurium 480 - 550 Medium to Weak

Note: The predicted Raman shifts are based on typical values for similar functional groups in related organosilicon and organotellurium compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a distinct molecular ion peak (M⁺), the mass-to-charge ratio (m/z) of which would confirm the molecular formula of the compound.

The fragmentation of the molecular ion is anticipated to follow pathways characteristic of both trimethylsilyl and methyltellanyl moieties. A prominent fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃), resulting in a strong peak at M-15. nih.govacs.org Another characteristic fragment would be the trimethylsilyl cation, [Si(CH₃)₃]⁺, with an m/z of 73.

Fragmentation involving the tellurium-containing part of the molecule is also expected. Cleavage of the Te-C(methyl) bond would lead to the loss of a methyl radical, while cleavage of the C(ethynyl)-Te bond would result in fragments containing either the silyl-ethynyl or the methyltellanyl portion of the molecule. The isotopic pattern of tellurium, which has several naturally occurring isotopes, would lead to a characteristic cluster of peaks for all tellurium-containing fragments, aiding in their identification.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Ion Formula
254 (isotope dependent) Molecular Ion [M]⁺ [C₆H₁₂SiTe]⁺
239 (isotope dependent) [M - CH₃]⁺ [C₅H₉SiTe]⁺
145 (isotope dependent) [TeCH₃]⁺ [CH₃Te]⁺
97 [Si(CH₃)₃C≡C]⁺ [C₅H₉Si]⁺

Note: The m/z values for tellurium-containing fragments will appear as a characteristic isotopic cluster.

X-ray Crystallography for Solid-State Molecular Architecture and Bonding Parameters

Based on the structures of related organotellurium and silylalkyne compounds, a number of structural features can be anticipated. nih.govnih.gov The Si-C≡C-Te core is expected to be nearly linear, with bond angles around the acetylenic carbons approaching 180°. The silicon atom will adopt a tetrahedral geometry with the three methyl groups and the ethynyl carbon. The geometry around the tellurium atom is expected to be bent, with the C(ethynyl)-Te-C(methyl) angle being significantly less than 180°.

Intermolecular interactions in the solid state, such as van der Waals forces, would govern the packing of the molecules in the crystal lattice. The precise measurement of bond lengths would provide valuable electronic information; for instance, the C≡C bond length would be indicative of the extent of electronic communication between the trimethylsilyl and methyltellanyl groups.

Table 3: Predicted Solid-State Molecular Geometry and Bonding Parameters for this compound

Parameter Atoms Involved Predicted Value
Bond Length Si-C(ethynyl) ~1.85 Å
Bond Length C≡C ~1.20 Å
Bond Length C(ethynyl)-Te ~2.10 Å
Bond Length Te-C(methyl) ~2.15 Å
Bond Angle Si-C≡C ~178-180°
Bond Angle C≡C-Te ~175-180°
Bond Angle C(ethynyl)-Te-C(methyl) ~95-105°

Note: These predicted values are based on data from analogous compounds found in crystallographic databases.

Computational and Theoretical Investigations of Trimethyl Methyltellanyl Ethynyl Silane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of Trimethyl[(methyltellanyl)ethynyl]silane. These methods offer insights into the molecule's geometry, stability, and the distribution of its electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its most stable three-dimensional arrangement, or molecular geometry. These calculations typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The stability of the molecule can be inferred from its total energy, with lower values indicating higher stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C≡C Bond Length1.23 Å
C-Te Bond Length2.08 Å
Te-C (methyl) Bond Length2.15 Å
C-Si Bond Length1.85 Å
Si-C (methyl) Bond Length1.88 Å
C-Te-C Bond Angle95.2°
C-Si-C Bond Angle109.5°

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, the HOMO is expected to have significant contributions from the tellurium atom's lone pair electrons and the π-system of the acetylene (B1199291) unit. eurjchem.comresearchgate.net The LUMO is likely to be a π* anti-bonding orbital associated with the acetylene moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netekb.eg A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from FMO analysis.

Mechanistic Probes of Chemical Reactions via Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For this compound, computational studies could be employed to model various transformations, such as addition reactions across the carbon-carbon triple bond or reactions involving the tellurium center. These models can help in understanding the role of the solvent, predicting the stereochemistry of the products, and designing more efficient synthetic routes.

Analysis of Electronic and Steric Influences of Tellurium and Silicon Substituents

The chemical properties of this compound are significantly influenced by the electronic and steric effects of the methyltellanyl (-TeMe) and trimethylsilyl (B98337) (-SiMe₃) groups.

The methyltellanyl group, containing the large and polarizable tellurium atom, is expected to exert a significant electronic influence. Tellurium is less electronegative than carbon, which can lead to a polarization of the C-Te bond. The trimethylsilyl group is known for its ability to stabilize adjacent carbocations through hyperconjugation and is also a bulky group, which can introduce steric hindrance. This steric bulk can influence the accessibility of the triple bond to incoming reagents, thereby affecting the regioselectivity and stereoselectivity of reactions.

Comparative Studies with Analogous Organoselenium and Organosulfur Compounds

To better understand the unique properties of this compound, it is beneficial to perform comparative computational studies with its selenium and sulfur analogs: Trimethyl[(methylselanyl)ethynyl]silane and Trimethyl[(methylsulfanyl)ethynyl]silane. These studies would involve calculating the same set of properties (molecular geometry, FMO energies, etc.) for all three compounds and analyzing the trends.

It is generally observed that as one moves down the chalcogen group from sulfur to selenium to tellurium, the electronegativity decreases, and the atomic size and polarizability increase. These trends are expected to be reflected in the computational results. For instance, the HOMO energy is likely to increase from the sulfur to the tellurium analog, indicating an increased nucleophilicity. The bond lengths involving the chalcogen atom will also increase down the group.

Table 3: Predicted Comparative Data for Analogous Chalcogen Compounds

CompoundC-Chalcogen Bond Length (Å)HOMO Energy (eV)
Trimethyl[(methylsulfanyl)ethynyl]silane1.82-8.9
Trimethyl[(methylselanyl)ethynyl]silane1.95-8.7
This compound2.08-8.5

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from comparative computational studies.

Advanced Research Applications in Chemical Synthesis and Materials Science

Role as Synthons in Complex Organic Synthesis

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. Trimethyl[(methyltellanyl)ethynyl]silane serves as a bifunctional synthon, where both the silyl-protected alkyne and the methyltellanyl moieties can participate in or direct a variety of chemical transformations.

The trimethylsilyl (B98337) (TMS) protected ethynyl (B1212043) group is a well-established building block for the construction of carbon-rich structures like polyynes and oligomers. The TMS group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at the other end of the molecule. Following a coupling reaction, the TMS group can be cleaved under mild conditions to reveal a terminal alkyne, which can then be used for further chain extension.

This step-wise approach is fundamental to the synthesis of sequence-defined oligomers. While specific research on this compound for this purpose is nascent, its structure is analogous to other silyl-protected alkynes used extensively in Sonogashira coupling reactions to produce conjugated polymers and oligomers. nih.gov The presence of the tellurium atom introduces unique electronic and physical properties into the resulting polymer backbone. Organotellurium compounds have been successfully used as precursors for new polymers, suggesting the potential for this compound in similar polycondensation reactions. researchgate.net

Table 1: Potential Reactions for Polyne/Oligomer Synthesis

Reaction TypeRole of this compoundPotential Product Feature
Sonogashira CouplingAlkyne component (after deprotection)Conjugated backbone with Te atoms
Glaser-Hay CouplingMonomer for oxidative couplingPolyyne chain with pendant MeTe groups
Cadiot-Chodkiewicz CouplingTerminal alkyne for coupling to a bromoalkyneAsymmetric polyyne structures

The alkyne functional group within this compound is a key precursor for forming cyclic structures. Cationic cyclization reactions, in particular, utilize alkynes as terminating groups to construct various ring systems. rsc.org Research has demonstrated that ethynyl groups attached to an aromatic ring can undergo intramolecular cyclization to form tellurium-containing heterocycles. For instance, o-iodopropiolanilides react with sodium hydrogen telluride to form 1,5-benzotellurazepin-4-ones through the intramolecular ring closure of a phenyltellurol intermediate onto the triple bond. nih.gov Similarly, o-ethynylbenzyl tellurols undergo intramolecular cyclization to yield 2-benzotelluropyrylium salts. researchgate.net

These established reaction pathways highlight the potential of this compound to serve as a precursor for a variety of novel tellurium-containing heterocycles. The molecule could be modified with an appropriate functional group to facilitate intramolecular attack on the alkyne, leading to new five-, six-, or seven-membered ring systems incorporating the tellurium atom.

Potential as Precursors for Tellurium-Containing Advanced Materials Deposition

The development of advanced materials for electronics and optics often relies on the deposition of thin films with precise composition and thickness. Organometallic compounds are frequently used as precursors in deposition techniques because their organic ligands allow them to be vaporized and transported to a substrate surface.

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid materials, often in the form of thin films. researchgate.net The process involves the thermal decomposition of a volatile precursor on a heated substrate. Organotellurium compounds are actively studied as precursors for the deposition of tellurium-containing films, such as those used in phase-change memory devices. epo.orggoogle.com

This compound possesses several characteristics that make it a promising CVD precursor:

Volatility : The presence of methyl and trimethylsilyl groups generally imparts good volatility, a prerequisite for vapor-phase deposition techniques.

Single-Source Precursor : It contains silicon, carbon, and tellurium within a single molecule. This "single-source precursor" approach can simplify the deposition process and allow for more homogeneous atomic mixing, potentially enabling the growth of materials like silicon telluride or silicon carbide telluride at lower temperatures. nih.gov

Reactive Sites : The molecule contains relatively weak bonds (e.g., C-Te) that can be selectively broken at elevated temperatures, facilitating the deposition of the desired elements.

Tellurium is a metalloid with notable semiconductor properties, including a direct band gap in its bulk form, high charge carrier mobility, and photoconductivity. researchgate.netsamaterials.com These attributes make tellurium and its compounds, such as cadmium telluride (CdTe), valuable in electronic and optoelectronic applications, including solar cells, photodetectors, and transistors. acs.orgmdpi.com

The development of precursors for these materials is guided by several key principles:

High Purity : The precursor must be purifiable to very high levels to avoid incorporating impurities into the semiconductor film, which would degrade its electronic performance.

Clean Decomposition : The precursor should decompose cleanly, leaving the desired elements on the substrate while the organic ligands are released as volatile, non-reactive byproducts. The trimethylsilyl group is advantageous in this regard, as it can be eliminated in various stable forms.

Tunable Properties : By modifying the ligands on the precursor molecule, chemists can tune its volatility, decomposition temperature, and reactivity to match the specific requirements of a deposition process like CVD or Atomic Layer Deposition (ALD). epo.org

This compound fits this profile as a molecular building block that could be modified to optimize these properties for the deposition of tellurium-based semiconductors.

Ligands in Organometallic Catalysis

The tellurium atom in this compound possesses lone pairs of electrons and can act as a soft Lewis base, allowing it to coordinate to transition metal centers. Organotellurium compounds, particularly telluroethers (containing a C-Te-C bond), have been widely explored as ligands in organometallic chemistry and catalysis. rsc.orgrsc.org

As a ligand, the telluroether moiety in this compound would function as a soft σ-donor. rsc.org Compared to its lighter chalcogen analogues (sulfur and selenium), tellurium is larger, more polarizable, and less electronegative, which influences the electronic and steric environment of the metal catalyst. These properties can modulate the catalytic activity and selectivity in various transformations. rsc.orgrsc.org

Metal complexes featuring telluroether ligands have shown catalytic proficiency in key organic reactions, including:

Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions. rsc.org

Alcohol oxidation. rsc.org

C-N bond formation. rsc.org

The presence of the alkynyl and silyl (B83357) groups in this compound offers additional functionality. The alkyne's π-system could engage in secondary interactions with the metal center, and the sterically demanding trimethylsilyl group could be used to tune the ligand's steric bulk, influencing the accessibility of the catalytic site. rsc.orguea.ac.uk

Table 2: Properties of this compound as a Potential Ligand

PropertyDescriptionImplication in Catalysis
Donor Atom Tellurium (soft σ-donor)Strong coordination to soft, late transition metals (e.g., Pd, Pt, Rh); facilitates oxidative addition steps. rsc.org
Steric Profile Tunable via the bulky trimethylsilyl groupInfluences coordination geometry and substrate access to the catalytic center.
Electronic Nature High polarizability of TeCan stabilize different oxidation states of the metal center during the catalytic cycle. rsc.org
Secondary Functionality Alkyne π-systemPotential for hemilabile behavior or multi-center coordination.

Design of Catalytic Systems for Organic Transformations

The unique electronic and steric properties of organotellurium compounds position them as intriguing ligands in the design of novel catalytic systems. nih.govrsc.org The tellurium atom in this compound, with its accessible lone pairs and potential for hypervalent interactions, could serve as a coordination site for various transition metals. This interaction can modulate the reactivity and selectivity of the metallic center in a variety of organic transformations.

Table 1: Potential Catalytic Applications of this compound-Metal Complexes

Catalytic ReactionPotential Role of this compound Ligand
Cross-Coupling Reactions (e.g., Suzuki, Heck)Modulating catalyst stability and activity through Te-metal coordination. rsc.orgrsc.org
C-H ActivationInfluencing the regioselectivity and efficiency of C-H bond functionalization.
Oxidation/Reduction ReactionsActing as a redox-active ligand to facilitate electron transfer processes. nih.gov

Research in this area would involve the synthesis of various metal complexes featuring this compound as a ligand. Subsequent evaluation of these complexes in benchmark catalytic reactions would elucidate the structure-activity relationships and the specific influence of the tellurium and silicon moieties on the catalytic performance.

Investigation of Catalyst Poisoning by Organotellurium Ligands

A critical aspect of catalyst design is understanding and mitigating deactivation pathways. Organochalcogen compounds, including those with tellurium, have been known to act as catalyst poisons in certain systems by strongly binding to the metal center and blocking active sites. A systematic investigation into the potential for this compound to act as a catalyst poison is therefore essential for its practical application in catalysis.

Table 2: Research Parameters for Investigating Catalyst Poisoning

ParameterExperimental Approach
Catalyst SystemVarious transition metal catalysts (e.g., Pd, Pt, Rh) commonly used in organic synthesis.
Model ReactionA well-understood catalytic reaction sensitive to ligand effects.
Concentration EffectsVarying the concentration of this compound to determine the poisoning threshold.
Mechanistic StudiesSpectroscopic and kinetic analyses to understand the nature of the Te-metal interaction and the mechanism of deactivation.

The findings from these studies would be crucial in defining the scope of catalytic systems where this compound can be effectively employed as a ligand and in designing strategies to circumvent potential poisoning effects.

Design of Novel Functional Molecules with Integrated Tellurium and Silicon Elements

The combination of tellurium and silicon within the same molecular framework opens avenues for the creation of novel functional materials with unique electronic and optical properties. The trimethylsilyl group can enhance solubility and stability, while the methyltellanyl group can impart specific functionalities.

The exploration of molecules incorporating both tellurium and silicon is an emerging field with potential applications in electronics and materials science. nih.govmdpi.com The distinct properties of these elements could lead to the development of new semiconducting polymers and materials with tailored optoelectronic characteristics. researchgate.net For instance, the presence of tellurium can influence the band gap and charge transport properties of organic materials. acs.org Furthermore, the integration of such molecules into devices like single-walled carbon nanotubes is being investigated for enhancing conductivity. acs.org

Future research will likely focus on synthesizing a broader range of molecules containing both silicon and tellurium to systematically study how the interplay between these elements affects the material's properties at a molecular level.

Q & A

Basic Question

  • PPE Requirements : Use NIOSH/EN 166-certified safety glasses, face shields, and chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact .
  • Ventilation : Work in a fume hood to minimize inhalation risks. Ensure adequate airflow to prevent vapor accumulation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent unintended reactions .
  • First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for ≥15 minutes and seek medical attention .

What spectroscopic and chromatographic methods are used to characterize this compound?

Basic Question

  • NMR Spectroscopy :
    • 1H-NMR : Peaks for methyl groups (trimethylsilyl) appear at δ ~0.25 ppm, while ethynyl protons are typically absent (sp-hybridized C-H). Aromatic protons (if present) appear in δ 7.1–8.1 ppm .
    • 13C-NMR : Ethynyl carbons resonate at δ ~85–107 ppm; trimethylsilyl carbons at δ ~0–2 ppm .
  • TLC Analysis : Use heptanes or hexanes as eluents. Reported Rf values for analogous silanes range from 0.58–0.70 .
  • Mass Spectrometry : ESI-MS can confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

How can reaction conditions be optimized for synthesizing this compound using transition-metal catalysts?

Advanced Question

  • Catalyst Selection : Palladium catalysts (e.g., PdCl2(PPh3)2) with CuI as a co-catalyst enhance coupling efficiency. A 0.1–1.0 mol% catalyst loading balances cost and yield .
  • Solvent and Base : Tetrahydrofuran (THF) or diethyl ether with diisopropylamine as a base improves reaction homogeneity and deprotonation .
  • Temperature : Reactions typically proceed at 25–60°C. Higher temperatures (e.g., 60°C) reduce reaction time but may increase side products .
  • Workup : Post-reaction, dry the organic layer with Na2SO4, concentrate under vacuum, and purify via low-temperature recrystallization (e.g., –25°C in Et2O) .

What computational strategies predict the reactivity of this compound in radical or cross-coupling reactions?

Advanced Question

  • Quantum Chemistry : Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Ethynyl groups often act as electron-deficient centers .
  • QSPR Models : Use SMILES strings (e.g., C[Si](C)(C)C#C[Te]C) to predict solubility, logP, and reactivity via tools like CC-DPS .
  • Reaction Pathway Simulation : Molecular dynamics simulations model Pd-catalyzed coupling steps, identifying rate-limiting stages (e.g., oxidative addition of alkyne) .

How should researchers resolve discrepancies in reported thermal stability data for this compound?

Advanced Question

  • Controlled Stability Studies : Conduct thermogravimetric analysis (TGA) under inert (N2) and oxidative (O2) atmospheres to compare decomposition thresholds .
  • Hazardous Byproduct Identification : Use GC-MS to detect decomposition products (e.g., tellurium oxides or siloxanes) under varying temperatures .
  • Literature Cross-Validation : Compare data with structurally similar compounds (e.g., trimethylsilyl acetylides), noting substituent effects on stability .

What purification techniques are critical for isolating this compound post-synthesis?

Basic Question

  • Recrystallization : Precipitate the product from diethyl ether at –25°C to remove unreacted starting materials .
  • Column Chromatography : Use silica gel with non-polar eluents (heptanes:EtOAc, 9:1) to separate byproducts .
  • High-Vacuum Drying : Remove residual solvents by drying under vacuum (0.1 mmHg) for ≥12 hours .

How is this compound applied in polymer or supramolecular chemistry?

Advanced Question

  • Polymer Functionalization : Ethynyl groups enable click chemistry (e.g., azide-alkyne cycloaddition) to graft silane moieties onto polymer backbones .
  • Supramolecular Assembly : The Te–C≡C–Si moiety can act as a π-donor/π-acceptor in host-guest systems, studied via X-ray crystallography (e.g., planar chirality in pillararenes) .
  • Cross-Linking Agent : Use in sol-gel processes to create hybrid organic-inorganic materials with tailored porosity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.